2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone
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Overview
Description
2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone is a complex organic compound that features a benzodioxole ring, a pyridazine ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone typically involves multi-step organic reactions. One common method involves the initial formation of the benzodioxole and pyridazine intermediates, followed by their coupling through a sulfanyl linkage. The reaction conditions often require the use of catalysts such as palladium and solvents like anhydrous benzene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often use reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways, such as inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol
- 6-Aminobenzodioxole-5-carbaldehyde
- Benzodioxole-5-yl acetate
Uniqueness
2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone is unique due to its combination of a benzodioxole ring and a pyridazine ring linked by a sulfanyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(3-nitrophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5S/c23-16(13-2-1-3-14(8-13)22(24)25)10-28-19-7-5-15(20-21-19)12-4-6-17-18(9-12)27-11-26-17/h1-9H,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBHNXALMSNBPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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